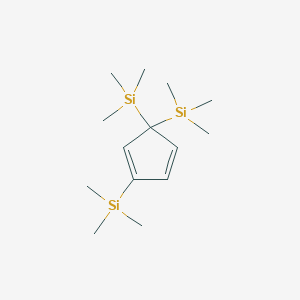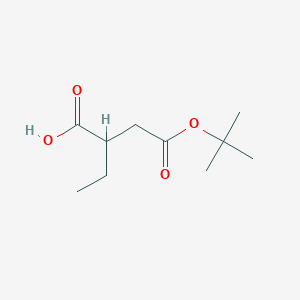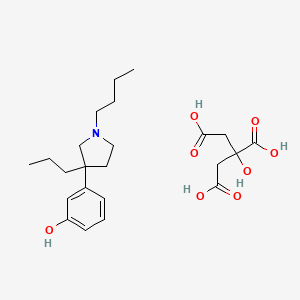
N,N'-Di(1-hydroxypentanal)-5,5-dimethylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin is a chemical compound with the molecular formula C15H24N2O6. It belongs to the class of hydantoins, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two hydroxypentanal groups attached to a dimethylhydantoin core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxypentanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydantoin core play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxymethyl-5,5-dimethylhydantoin
- 1,3-Dibromo-5,5-dimethylhydantoin
- 1,3-Dichloro-5,5-dimethylhydantoin
- 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin
Uniqueness
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin is unique due to the presence of two hydroxypentanal groups, which impart distinct chemical and physical properties compared to other hydantoin derivatives
Properties
Molecular Formula |
C15H24N2O6 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
1,3-bis(2-hydroxypentanoyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O6/c1-5-7-9(18)11(20)16-13(22)15(3,4)17(14(16)23)12(21)10(19)8-6-2/h9-10,18-19H,5-8H2,1-4H3 |
InChI Key |
FMAKZSDHZUMQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N1C(=O)C(N(C1=O)C(=O)C(CCC)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
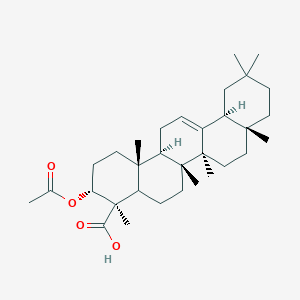

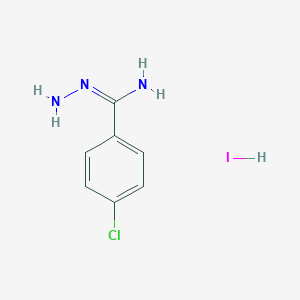
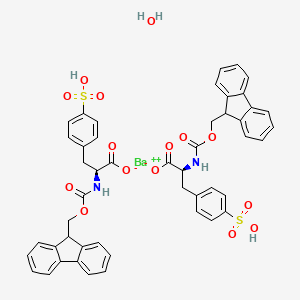
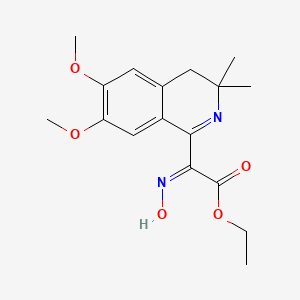
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
